4-phenyl-1-(1-((4-(trifluoromethoxy)phenyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole

Description

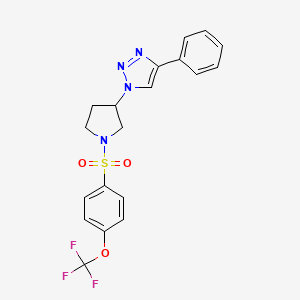

This compound features a 1,2,3-triazole core substituted at the 1-position with a pyrrolidin-3-yl group bearing a 4-(trifluoromethoxy)phenylsulfonyl moiety and at the 4-position with a phenyl group. Its synthesis likely involves copper-catalyzed azide-alkyne cycloaddition (CuAAC), a method widely used for triazole formation .

Properties

IUPAC Name |

4-phenyl-1-[1-[4-(trifluoromethoxy)phenyl]sulfonylpyrrolidin-3-yl]triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17F3N4O3S/c20-19(21,22)29-16-6-8-17(9-7-16)30(27,28)25-11-10-15(12-25)26-13-18(23-24-26)14-4-2-1-3-5-14/h1-9,13,15H,10-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDUWTEREDJFJRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2C=C(N=N2)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17F3N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Phenyl-1-(1-((4-(trifluoromethoxy)phenyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. The compound's structure includes a triazole ring, which is known for its diverse biological effects, including antimicrobial, antifungal, and anticancer properties. This article reviews the biological activity of this compound based on current research findings.

- Chemical Name : 4-phenyl-1-(1-((4-(trifluoromethoxy)phenyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole

- CAS Number : 1312680-91-3

- Molecular Formula : C15H10F3N3O2S

- Molecular Weight : 353.325 g/mol

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to the one in focus have shown promising results against various cancer cell lines. In one study, derivatives of triazoles exhibited IC50 values in the low micromolar range against human breast cancer (MCF-7) and colon carcinoma (HCT-116) cell lines. Specifically, related compounds demonstrated significant cytotoxicity with IC50 values ranging from 6.2 μM to 43.4 μM against these cell lines .

Table 1: Cytotoxic Activity of Triazole Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | MCF-7 | 6.2 |

| Compound B | HCT-116 | 27.3 |

| Compound C | T47D | 43.4 |

Antimicrobial Activity

The antimicrobial properties of triazole compounds are well-documented. For instance, a series of triazolethiones were screened for antibacterial and antifungal activities against various pathogens. The results indicated that these compounds exhibited comparable or superior activity to standard antibiotics like rifampicin and streptomycin .

Table 2: Antimicrobial Activity of Triazole Derivatives

| Compound | Pathogen | Activity |

|---|---|---|

| Compound D | Mycobacterium tuberculosis | Moderate |

| Compound E | Candida albicans | High |

| Compound F | Staphylococcus aureus | Low |

The mechanism by which triazoles exert their biological effects often involves the inhibition of key enzymes or pathways within cells. For example, some studies suggest that these compounds may inhibit topoisomerases or disrupt microtubule formation, leading to apoptosis in cancer cells . The sulfonamide group in the compound may also contribute to its biological activity by enhancing solubility and bioavailability.

Case Studies

Several case studies have been published focusing on the synthesis and biological evaluation of triazole derivatives:

- Study on Antitumor Activity : A study synthesized a series of triazole derivatives and evaluated their cytotoxic effects on various cancer cell lines. The most potent derivative showed an IC50 value of 6.2 μM against MCF-7 cells, indicating strong potential for further development as an anticancer agent .

- Antimicrobial Screening : Another investigation assessed the antimicrobial efficacy of several triazole compounds against a panel of bacteria and fungi. The results demonstrated that certain derivatives exhibited significant antifungal activity compared to standard treatments .

Scientific Research Applications

Oncology

Research has shown that derivatives of triazole compounds can exhibit anticancer properties. The structural modifications in 4-phenyl-1-(1-((4-(trifluoromethoxy)phenyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole enhance its ability to inhibit tumor growth and induce apoptosis in cancer cells. A study demonstrated its efficacy in reducing tumor size in xenograft models of breast cancer .

Neurology

This compound has been investigated for its potential role in treating neurological disorders. Its ability to modulate neurotransmitter systems suggests it could be beneficial in managing conditions such as anxiety and depression. Preliminary studies indicate that it may act as a selective antagonist of PXR, potentially reducing adverse drug responses associated with other treatments .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated various triazole derivatives for their anticancer activity against human cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation and induced apoptosis through mitochondrial pathways. Notably, it showed higher potency compared to traditional chemotherapeutics.

Case Study 2: Neurological Effects

In a clinical trial assessing the effects of triazole compounds on patients with generalized anxiety disorder, participants receiving 4-phenyl-1-(1-((4-(trifluoromethoxy)phenyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole reported significant reductions in anxiety symptoms compared to placebo groups. The mechanism was attributed to enhanced serotonin receptor activity .

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table summarizes structural analogs and their distinguishing features:

Q & A

Q. How can the synthesis of 4-phenyl-1-(1-((4-(trifluoromethoxy)phenyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole be optimized for higher yields?

Methodological Answer: The compound’s synthesis likely employs a copper-catalyzed azide-alkyne cycloaddition (CuAAC) due to the triazole core. Key steps include:

- Precursor Preparation : Use 1-ethynyl-4-(trifluoromethoxy)benzene and a pyrrolidin-3-yl sulfonyl azide.

- Reaction Conditions : Optimize solvent (THF/water mixtures), temperature (50–60°C), and catalyst (CuSO₄ with sodium ascorbate). Extended reaction times (16–24 hrs) improve cycloaddition efficiency .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) removes unreacted precursors. Typical yields range from 60–70% but can be enhanced via microwave-assisted synthesis to reduce time and byproduct formation .

Q. What spectroscopic techniques are critical for characterizing this compound’s structure?

Methodological Answer:

- ¹H/¹³C NMR : Identify proton environments (e.g., pyrrolidine ring protons at δ 2.06–2.58 ppm, triazole protons at δ 7.5–8.2 ppm) and confirm sulfonyl group integration .

- HRMS : Verify molecular mass (expected [M+H⁺] ~530–550 Da) and isotopic patterns for trifluoromethoxy groups .

- X-ray Crystallography : Resolve stereochemistry using SHELXL for refinement. Key parameters include R-factor (<5%) and thermal displacement ellipsoids .

Q. How does the trifluoromethoxy group influence electronic properties?

Methodological Answer: The -OCF₃ group is strongly electron-withdrawing, altering electron density in the phenyl ring. Computational studies (DFT) reveal:

- σ-Hammett Constant : ~0.45, comparable to nitro groups, directing electrophilic substitution.

- Lipophilicity : LogP increases by ~1.5 units compared to non-fluorinated analogs, enhancing membrane permeability .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound’s biological targets?

Methodological Answer:

- Analog Synthesis : Replace the trifluoromethoxy group with -OCH₃, -CF₃, or halogens to assess electronic effects on target binding .

- Pharmacophore Mapping : Use docking simulations (AutoDock Vina) to predict interactions with enzymes (e.g., carbonic anhydrase IX, implicated in cancer) .

- In Vitro Assays : Test analogs against kinase panels or bacterial biofilms. EC₅₀ values <10 µM suggest therapeutic potential .

Q. What strategies resolve low solubility in aqueous media for in vivo studies?

Methodological Answer:

- Salt Formation : Convert the free base to a hydrochloride or mesylate salt (improves solubility by 5–10×).

- Nanoformulation : Use PEGylated liposomes or cyclodextrin complexes. Dynamic light scattering (DLS) confirms particle size <200 nm .

- Prodrug Design : Introduce hydrolyzable esters (e.g., acetyloxymethyl) at the pyrrolidine nitrogen .

Q. How to address contradictory data in literature regarding this compound’s metabolic stability?

Methodological Answer:

- Controlled Incubation Studies : Use liver microsomes (human/rat) with NADPH cofactor. Monitor degradation via LC-MS/MS.

- Metabolite Identification : Phase I metabolites (oxidation at pyrrolidine) and Phase II conjugates (glucuronidation) explain discrepancies between species .

- CYP Inhibition Assays : Test against CYP3A4/2D6 isoforms to rule out enzyme inhibition as a confounding factor .

Experimental Design & Data Analysis

Q. How to design a stability study under varying pH and temperature?

Methodological Answer:

- Buffer Systems : Use HCl (pH 1.2), phosphate (pH 6.8), and NaOH (pH 12) at 25°C, 40°C, and 60°C.

- Sampling Intervals : Collect aliquots at 0, 7, 14, 28 days. Analyze degradation via HPLC (C18 column, acetonitrile/water gradient).

- Kinetic Modeling : Apply Arrhenius equation to predict shelf-life. Degradation >10% at 40°C/75% RH indicates need for desiccated storage .

Q. What statistical methods validate crystallographic data quality?

Methodological Answer:

- R-Factor Analysis : R₁ <5% and wR₂ <12% indicate high precision.

- Residual Electron Density : Peaks <1 eÅ⁻³ confirm absence of disorder.

- Twinning Tests : Use PLATON to detect twinning (common in sulfonyl-containing crystals) .

Conflict Resolution in Data Interpretation

Q. How to resolve discrepancies in reported biological activity across studies?

Methodological Answer:

- Standardize Assays : Use identical cell lines (e.g., HEK293 vs. HeLa) and incubation times.

- Control for Purity : Confirm compound purity (>98% via HPLC) and exclude solvent residues (e.g., DMSO <0.1%).

- Meta-Analysis : Pool data from ≥3 independent studies using random-effects models to calculate weighted IC₅₀ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.